molecular formula C15H9ClN4 B8812214 6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 56813-54-8

6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B8812214
CAS RN: 56813-54-8
M. Wt: 280.71 g/mol
InChI Key: HNOGCUCCQQVHCI-UHFFFAOYSA-N
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Description

6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine is a useful research compound. Its molecular formula is C15H9ClN4 and its molecular weight is 280.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56813-54-8

Product Name

6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

Molecular Formula

C15H9ClN4

Molecular Weight

280.71 g/mol

IUPAC Name

6-chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C15H9ClN4/c16-13-11-8-4-5-9-12(11)15-18-17-14(20(15)19-13)10-6-2-1-3-7-10/h1-9H

InChI Key

HNOGCUCCQQVHCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-chloro-4-hydrazinophthalazine hydrochloride (10 g) in dioxan (220 ml) was added triethylamine (7.24 ml) and benzoyl chloride (6.04 ml). This mixture was heated at reflux for 8 hours under nitrogen. After cooling the reaction mixture was concentrated under vacuum and the solid obtained was collected by filtration, washed with water and diethyl ether and dried under vacuum, to yield the title compound (12.0 g). 1H NMR (250 MHz, DMSO)•7.60 (3H, m), 8.00 (1H, t, J=8.4 Hz), 8.19 (1H, t, J=8.4 Hz), 8.31 (3H, m), 8.61 (1H, d, J=6.3 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
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7.24 mL
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reactant
Reaction Step One
Quantity
6.04 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

128 μl (1.1 mmol) of benzoyl chloride was added to a xylene solution (10 ml) of 194 mg (1.0 mmol) of (4-chloro-phthalazin-1-yl)-hydrazine and 182 μl (1.3 mmol) of triethylamine, and stirred overnight under reflux. Aqueous saturated sodium hydrogencarbonate solution was added to the reaction liquid, and extracted with chloroform. The organic layer was washed with saturated saline solution, dried and concentrated under reduced pressure to obtain 208 mg (yield: 74%) of 6-chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine as a yellow solid.
Quantity
128 μL
Type
reactant
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
182 μL
Type
reactant
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10 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Concentrated HCl is gradually added to a suspension of 1-hydrazino-4-chloro-phthalazine (0.1 mole) in water (900 ml) until a clear solution is obtained. Then benzaldehyde (0.1 mole) dissolved in the smallest amount of ethanol possible, is dripped into the obtained solution which is heated to 60°/70° C. and stirred for 10 minutes. The reaction mixture is then cooled, and brought to pH 8 by the addition of aqueous sodium bicarbonate. The hydrazone which forms is recovered by filtration and crystallized from isopropanol (m.p. 174°-75° C.). This hydrazone (0.1 mole) is then suspended in acetic acid (900 ml) containing anhydrous sodium acetate (0.3 mole) and to the obtained suspension a solution of bromine (0.105 mole) in acetic acid (60 ml) is added dropwise. After vigorously stirring for 60 minutes, the reaction mixture is poured into ice-water (5 1) and the solid which separates is recovered by filtration, washed first with a diluted aqueous solution of sodium metabisulfite and then with water, and finally crystallized from isopropanol yielding the compound of the title in 74% yield. M.p. 172°-74° C. Using essentially the same procedure outlined in example 1 above, a number of other 3-substituted-6-chloro-1,2,4-triazolo[3,4-a]phthalazines are prepared having the general formula ##STR17## These compounds, as well as the hydrazone intermediates of formula ##STR18## are described in Table I below.
Quantity
900 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.1 mol
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reactant
Reaction Step Two
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Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrazone
Quantity
0.1 mol
Type
reactant
Reaction Step Five
Quantity
0.3 mol
Type
reactant
Reaction Step Six
Quantity
0.105 mol
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

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